Cas no 2034633-04-8 (5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one)

5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one
- 2034633-04-8
- 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one
-
- インチ: 1S/C17H20N4O3/c1-11-9-16(20-12(2)19-11)24-14-5-7-21(8-6-14)17(23)13-3-4-15(22)18-10-13/h3-4,9-10,13-14H,5-8H2,1-2H3
- InChIKey: CQNGVQRYADRJMC-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C)N=C(C)N=1)C1CCN(C(C2C=NC(C=C2)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 328.15354051g/mol
- どういたいしつりょう: 328.15354051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 84.8Ų
5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-4045-2μmol |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6479-4045-3mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6479-4045-40mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6479-4045-5μmol |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6479-4045-25mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6479-4045-10mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6479-4045-20mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6479-4045-1mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6479-4045-4mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6479-4045-50mg |
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
2034633-04-8 | 50mg |
$240.0 | 2023-09-08 |
5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-oneに関する追加情報
Research Brief on 5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one (CAS: 2034633-04-8)
The compound 5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one (CAS: 2034633-04-8) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has attracted significant attention due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a key player in the development of novel therapeutics.
Recent research has elucidated the synthetic pathways for 5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one, highlighting its efficient and scalable production. The compound's structure, featuring a pyrimidine core linked to a piperidine moiety via an oxy bridge, has been optimized for enhanced bioavailability and target specificity. Advanced computational modeling and X-ray crystallography have provided insights into its binding interactions with biological targets, particularly in the context of kinase inhibition.
Pharmacological evaluations have demonstrated that 5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one exhibits potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. In vitro and in vivo studies have shown promising results, with the compound displaying high selectivity and minimal off-target effects. These findings underscore its potential as a lead compound for further drug development.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in modulating cellular signaling pathways. Transcriptomic and proteomic analyses have revealed its impact on key regulatory networks, suggesting broader therapeutic applications beyond its initial indications. Collaborative efforts between academic and industrial researchers are underway to advance this molecule into preclinical and clinical trials.
The safety profile of 5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one has also been a focal point of recent studies. Toxicity assessments in animal models have indicated favorable pharmacokinetics and low systemic toxicity, further supporting its candidacy for therapeutic development. Researchers are now optimizing formulation strategies to enhance its delivery and efficacy in human trials.
In conclusion, 5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one (CAS: 2034633-04-8) represents a significant advancement in medicinal chemistry. Its unique structural attributes, combined with its promising pharmacological profile, make it a compelling subject for ongoing and future research. As the scientific community continues to unravel its full potential, this compound is poised to make a substantial impact on the treatment of complex diseases.
2034633-04-8 (5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one) 関連製品
- 880804-24-0(2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide)
- 921842-73-1(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide)
- 2034247-71-5(1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)
- 120870-79-3(2-(Chloromethyl)-5-methoxypyridine)
- 923122-37-6(2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide)
- 1784577-38-3(3-(1-Fluorocyclopropyl)propan-1-ol)
- 1804838-51-4(Ethyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate)
- 2137705-46-3(1H-Indene-5-methanesulfonamide, 2,3-dihydro-N,α-dimethyl-)
- 2387602-63-1(benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride)




